Cas no 43069-79-0 (4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione)
4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione Chemical and Physical Properties
Names and Identifiers
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- 4-(4-chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
- 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0>2,6>]dec-8-ene-3,5-dione
- 4-(4-CHLOROPHENYL)-10-OXA-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE
- AKOS015993797
- 9R-0271
- 43069-79-0
- 2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione
- 4-(4-chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Oprea1_815113
- MFCD00553448
- 2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
- 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
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- Inchi: 1S/C14H10ClNO3/c15-7-1-3-8(4-2-7)16-13(17)11-9-5-6-10(19-9)12(11)14(16)18/h1-6,9-12H
- InChI Key: WXNXDJZLDYGMOY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C(C2C3C=CC(C2C1=O)O3)=O
Computed Properties
- Exact Mass: 275.0349209g/mol
- Monoisotopic Mass: 275.0349209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 46.6Ų
4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661677-1mg |
2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione |
43069-79-0 | 98% | 1mg |
¥428.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661677-2mg |
2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione |
43069-79-0 | 98% | 2mg |
¥536.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661677-5mg |
2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione |
43069-79-0 | 98% | 5mg |
¥573.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661677-10mg |
2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione |
43069-79-0 | 98% | 10mg |
¥739.00 | 2024-05-13 |
4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: A Comprehensive Overview
4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, with the CAS number 43069-79-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique tricyclic structure and the presence of a chlorophenyl group, which imparts specific pharmacological properties and biological activities.
The chemical structure of 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is particularly intriguing due to its combination of a tricyclic ring system and an oxo group, which can influence its reactivity and stability. The presence of the chlorophenyl substituent further enhances its potential for targeted interactions with biological targets, making it a valuable candidate for drug discovery and development.
Recent studies have explored the pharmacological properties of 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. One notable area of research has been its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells.
The pharmacokinetic properties of 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione have also been studied to assess its suitability for therapeutic applications. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. These findings indicate that it has the potential to be developed into an orally available drug with good bioavailability.
To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-en e - 3 , 5 - d i o n e . Early results from phase I trials have shown promising outcomes with no major adverse effects reported at therapeutic doses. These trials are expected to provide more comprehensive data on its safety profile and therapeutic window.
In conclusion, 4-(4-Chlorophenyl)-10-o x a - 4 - a z a t r i c y c l o [ 5 . 2 . 1 . 0 ^ { 2 , 6 } ] d e c - 8 - e n e - 3 , 5 - d i o n e , with CAS number 43069 - 79 - 0 , represents a promising compound in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse pharmacological activities make it a valuable candidate for further development as a therapeutic agent for inflammatory diseases and cancer.
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